molecular formula C6H12O6 B589480 D-GLUCOSE-1,2-13C2 CAS No. 138079-87-5

D-GLUCOSE-1,2-13C2

Cat. No.: B589480
CAS No.: 138079-87-5
M. Wt: 182.141
InChI Key: GZCGUPFRVQAUEE-SZEFTZBMSA-N
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Description

D-Glucose-1,2-13C2 is a stable isotope-labeled compound of D-Glucose. It is specifically labeled with carbon-13 at the first and second carbon positions. This compound is used extensively in metabolic studies due to its ability to trace the metabolic pathways of glucose in biological systems .

Mechanism of Action

Target of Action

D-Glucose-13C2-4, also known as D-Glucose-1,2-13C2, is a labeled form of D-Glucose . D-Glucose is a monosaccharide and an essential carbohydrate in biology . It serves as a critical component of general metabolism and acts as a key signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response . It has been used in the study of dynamic metabolic profiling of pancreatic tumors .

Mode of Action

D-Glucose-13C2-4 interacts with its targets in a similar way to D-Glucose. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

D-Glucose-13C2-4 is involved in several biochemical pathways. One of the primary pathways is glycolysis, where glucose is converted to pyruvate, yielding ATP and NADH . This pathway is also known as the Embden-Meyerhof-Parnas pathway . D-Glucose-13C2-4 can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .

Pharmacokinetics

The pharmacokinetics of D-Glucose-13C2-4 is similar to that of D-Glucose. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of D-Glucose-13C2-4 action is primarily the production of energy in the form of ATP and NADH through the process of glycolysis . It also serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .

Action Environment

The action of D-Glucose-13C2-4 can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether cells undergo aerobic respiration (with oxygen) or fermentation (without oxygen) . Furthermore, the efficacy and stability of D-Glucose-13C2-4 can be affected by factors such as temperature, pH, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

D-Glucose-13C2-4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical participant in inflammation-related signaling pathways . The enzyme glucose oxidase has been used in the production of D-gluconic acid, which is a reactant of undoubtable interest in different industrial areas .

Cellular Effects

D-Glucose-13C2-4 has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .

Molecular Mechanism

The mechanism of action of D-Glucose-13C2-4 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to transforming growth factor β-activated kinase 1 (TAK1) and inhibits K63 ubiquitination and phosphorylation of TAK1, thereby dampening downstream inflammatory pathways and promoting insulin signaling pathways .

Temporal Effects in Laboratory Settings

The effects of D-Glucose-13C2-4 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the distinct 13C labeling patterns of metabolites from D-Glucose-13C2-4 tracing in vivo and in vitro have been reported .

Dosage Effects in Animal Models

The effects of D-Glucose-13C2-4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

D-Glucose-13C2-4 is involved in various metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

D-Glucose-13C2-4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of D-Glucose-13C2-4 and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-1,2-13C2 involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods using carbon-13 labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound is carried out using advanced techniques to ensure high purity and isotopic enrichment. The process involves the use of carbon-13 labeled substrates in fermentation or chemical synthesis, followed by purification steps to isolate the labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions similar to those of natural glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Glucose-1,2-13C2 is widely used in scientific research, including:

Comparison with Similar Compounds

Comparison: D-Glucose-1,2-13C2 is unique due to its specific labeling at the first and second carbon positions, which provides detailed insights into the early steps of glucose metabolism.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SZEFTZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745859
Record name D-(1,2-~13~C_2_)-arabino-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138079-87-5
Record name D-(1,2-~13~C_2_)-arabino-Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: D-Glucose-1,2-13C2 is a stable isotope-labeled form of glucose. Researchers used this compound to trace the metabolic fate of glucose within pancreatic cancer cells treated with ellagic acid and lycopene. [] By analyzing how the labeled glucose was metabolized, the researchers could determine the effect of these phytochemicals on glucose-6-phosphate dehydrogenase (G6PD) activity. G6PD is a key enzyme in the pentose phosphate pathway, which plays a crucial role in DNA synthesis. [] The study found that ellagic acid and lycopene synergistically inhibited G6PD activity, potentially contributing to their anti-proliferative effects in pancreatic cancer cells. []

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